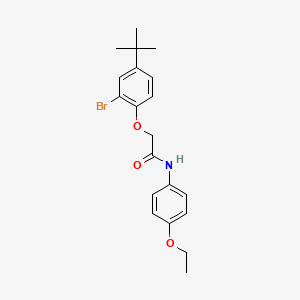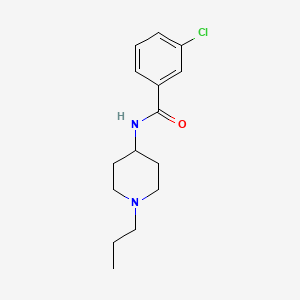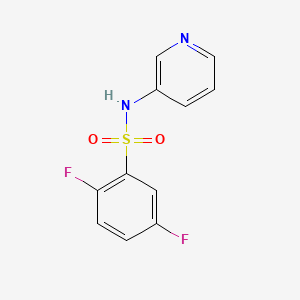![molecular formula C21H16ClFN2O4 B4653323 N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)
N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Descripción general
Descripción
N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, commonly known as CFB or Compound 1, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CFB belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mecanismo De Acción
The exact mechanism of action of CFB is not fully understood, but it is believed to act through multiple pathways. CFB has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer progression. CFB has also been shown to activate the Nrf2-ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
CFB has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CFB has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, CFB has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFB has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, the compound has some limitations, such as its relatively low potency and selectivity for certain targets. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on CFB. One area of interest is the development of more potent and selective analogs of CFB that can target specific enzymes or pathways. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of CFB in clinical trials, and to identify any potential side effects or drug interactions.
Aplicaciones Científicas De Investigación
CFB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. CFB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c22-16-3-6-20(29-12-13-1-4-17(23)5-2-13)15(7-16)11-24-25-21(28)14-8-18(26)10-19(27)9-14/h1-11,26-27H,12H2,(H,25,28)/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFBEWVRPTUWMF-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC(=C3)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4653240.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-fluorophenoxy)butanamide](/img/structure/B4653245.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)



![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![N,N-diethyl-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4653299.png)
![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
